1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine
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Overview
Description
1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine is a chemical compound characterized by the presence of a benzoyl group attached to a piperazine ring, which is further connected to a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine typically involves the reaction of 4-benzoyl-piperazine with 2,4-dichlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(piperazin-1-yl)benzoate: This compound shares the piperazine and benzoic acid functional groups and is used as a building block in pharmaceutical synthesis.
1-(4-Benzoyl-piperazin-1-yl)-2-[4-methoxy-7-(3-methyl-[1,2,4]triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]-ethane-1,2-dione: This compound is used in the treatment of HIV/AIDS and has a similar piperazine structure.
Uniqueness
1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine is unique due to the presence of both the benzoyl and dichlorophenyl groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-14-6-7-15(16(20)12-14)18(24)22-10-8-21(9-11-22)17(23)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTSUOKNSLSQOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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